

# Spectroscopic Profile of Ophiopogonanone F: A Technical Guide

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## Compound of Interest

Compound Name: *Ophiopogonanone F*

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## Abstract

**Ophiopogonanone F** is a homoisoflavonoid isolated from the tubers of *Ophiopogon japonicus*. This technical guide provides a comprehensive overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring this data are also presented. The information herein serves as a crucial resource for the identification, characterization, and further development of **Ophiopogonanone F** in pharmaceutical and scientific research.

## Chemical Structure

**Ophiopogonanone F** is chemically identified as 7-hydroxy-5,8-dimethoxy-6-methyl-3-(2'-hydroxy-4'-methoxybenzyl)chroman-4-one.

Molecular Formula: C<sub>20</sub>H<sub>22</sub>O<sub>7</sub> Molecular Weight: 374.39 g/mol

## Spectroscopic Data

The structural elucidation of **Ophiopogonanone F** was primarily achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from NMR, IR, and UV-Vis analyses.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Ophiopogonanone F**, originally reported by Anh et al. (2003), are presented below.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Ophiopogonanone F** (in  $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2-ax	4.48	dd	11.2, 5.2
2-eq	4.22	dd	11.2, 3.6
3	2.85	m	
9-ax	3.25	dd	14.0, 4.8
9-eq	2.75	dd	14.0, 9.2
6-CH <sub>3</sub>	2.15	s	
5-OCH <sub>3</sub>	3.86	s	
8-OCH <sub>3</sub>	3.79	s	
4'-OCH <sub>3</sub>	3.78	s	
3'	6.42	d	2.4
5'	6.45	dd	8.4, 2.4
6'	6.98	d	8.4
7-OH	6.05	s	
2'-OH	6.85	s	

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Ophiopogonanone F** (in  $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)
2	72.1
3	46.5
4	197.5
4a	108.9
5	159.2
6	107.8
7	157.1
8	130.2
8a	108.1
9	30.9
1'	115.8
2'	156.5
3'	102.3
4'	159.8
5'	106.8
6'	131.2
6-CH <sub>3</sub>	8.9
5-OCH <sub>3</sub>	60.9
8-OCH <sub>3</sub>	56.1
4'-OCH <sub>3</sub>	55.3

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Ophiopogonanone F** exhibits characteristic absorption bands corresponding to its

key structural features.

Table 3: Infrared (IR) Spectroscopic Data for **Ophiopogonanone F**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~3400	O-H stretching (phenolic)
~2925	C-H stretching (aliphatic)
~1680	C=O stretching (ketone)
~1600, ~1500	C=C stretching (aromatic)
~1270	C-O stretching (aryl ether)
~1150	C-O stretching (alcohol)

Note: The IR data is representative of homoisoflavonoids of this type.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for **Ophiopogonanone F**

Solvent	$\lambda_{\text{max}}$ (nm)
Methanol	~285, ~330 (sh)

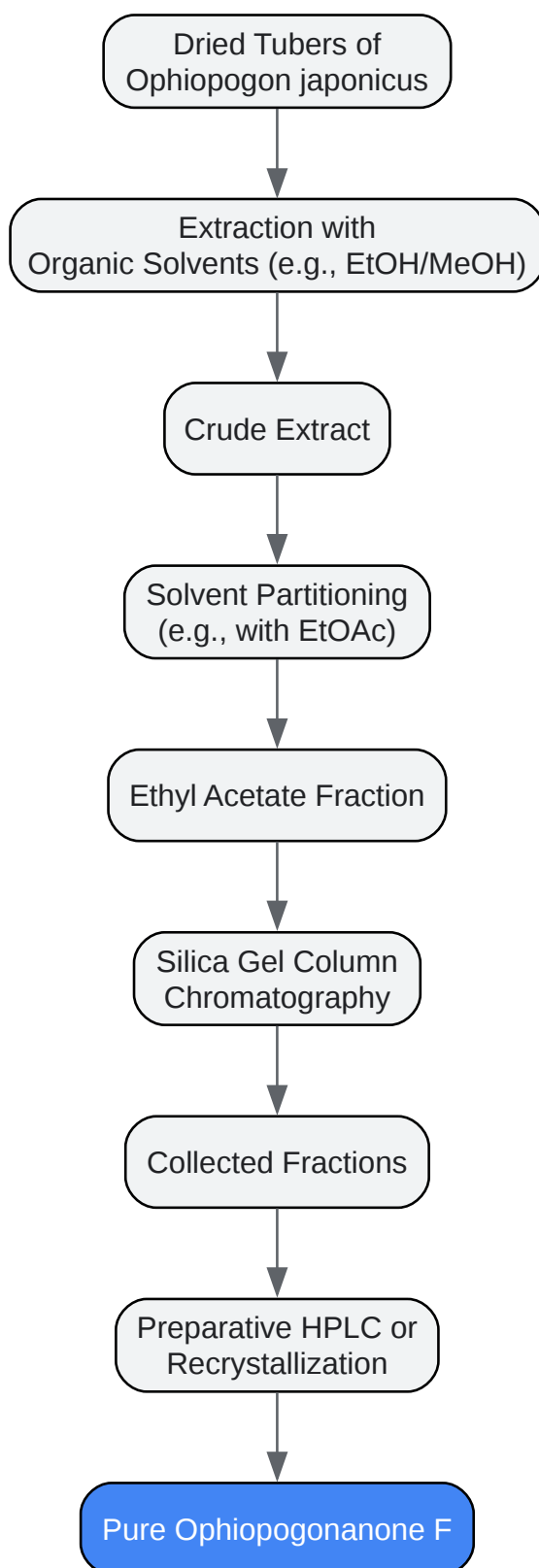
Note: The UV-Vis data is representative of homoisoflavonoids of this type.

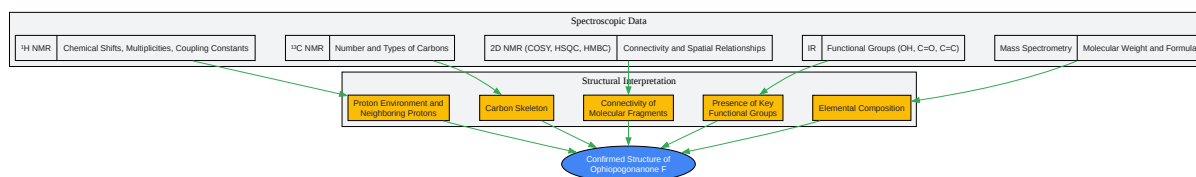
## Experimental Protocols

The following sections detail the general methodologies for the isolation and spectroscopic analysis of **Ophiopogonanone F**.

### Isolation of Ophiopogonanone F

**Ophiopogonanone F** is typically isolated from the dried tubers of *Ophiopogon japonicus*. A general workflow for its isolation is as follows:





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